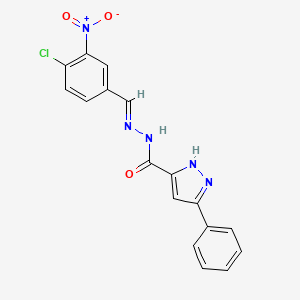
(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of an imino group, a propyl substituent, and an acetic acid moiety attached to a benzimidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with propionaldehyde under acidic conditions to form the intermediate 2-propylbenzimidazole. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form the corresponding oxo derivative.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as nitric acid, bromine, or sulfuric acid.
Major Products
Oxidation: The major product is the oxo derivative of the compound.
Reduction: The major product is the amine derivative.
Substitution: The major products depend on the specific electrophilic reagent used, resulting in nitrated, halogenated, or sulfonated derivatives.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound has applications as a corrosion inhibitor and as a dye for textile industries.
作用機序
The mechanism of action of (2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its antitumor effects. Additionally, the compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
類似化合物との比較
Similar Compounds
(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid: This compound has a similar structure but with an ethyl group instead of a propyl group.
(2-Imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide: This is a hydrobromide salt form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the acetic acid moiety can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC名 |
2-(2-imino-3-propylbenzimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C12H15N3O2/c1-2-7-14-9-5-3-4-6-10(9)15(12(14)13)8-11(16)17/h3-6,13H,2,7-8H2,1H3,(H,16,17) |
InChIキー |
KDYGYWQAKAIKPR-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=CC=CC=C2N(C1=N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-4,5-diphenylfuran-2-yl)-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B11674455.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11674473.png)
![3-(2-chlorophenyl)-N-[2,6-di(propan-2-yl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11674480.png)

![2-(4-Methoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11674493.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674496.png)
![5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11674502.png)

![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674513.png)
![(4E)-4-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11674515.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11674517.png)
![2,5-dimethyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide](/img/structure/B11674523.png)
![N'-[(E)-(2,4,6-Trimethoxyphenyl)methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide](/img/structure/B11674526.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11674527.png)
